molecular formula C10H8I2O4 B14138741 Dimethyl 4,5-diiodophthalate CAS No. 67193-32-2

Dimethyl 4,5-diiodophthalate

Cat. No.: B14138741
CAS No.: 67193-32-2
M. Wt: 445.98 g/mol
InChI Key: LMNYVVMUKRAXLO-UHFFFAOYSA-N
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Description

Dimethyl 4,5-diiodophthalate is a diiodinated aromatic ester with the molecular formula $ \text{C}{10}\text{H}8\text{I}2\text{O}4 $. It features two iodine atoms at the 4- and 5-positions of the phthalate backbone, flanked by methyl ester groups. This compound is a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings. Its high reactivity stems from the iodine substituents, which act as excellent leaving groups, enabling efficient substitution with alkynyl, aryl, or other functional groups .

Key applications include:

  • Synthesis of alkynyl-substituted phthalate derivatives for materials science .
  • Construction of chiral o-phenylene oligomers for supramolecular chemistry .
  • Use in catalytic systems for macrocycle synthesis .

Properties

IUPAC Name

dimethyl 4,5-diiodobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8I2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYVVMUKRAXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334181
Record name Dimethyl 4,5-diiodophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-32-2
Record name Dimethyl 4,5-diiodophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-diiodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atoms at the 4 and 5 positions of the phthalate ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-diiodophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the phthalate ring may be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atoms can serve as reactive sites for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield dimethyl 4,5-diazidophthalate, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

Dimethyl 4,5-diiodophthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of iodine-containing biomolecules and their interactions with biological systems.

    Industry: this compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 4,5-diiodophthalate depends on its specific application. In chemical reactions, the iodine atoms act as reactive sites for various transformations. In biological systems, the compound may interact with iodine-binding proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The compound’s iodine atoms enable versatile coupling reactions. Below is a comparison of its derivatives synthesized via Sonogashira coupling:

Derivative Reagents Catalyst System Solvent/Base Yield Reference
Dimethyl 4,5-di(prop-1-yn-1-yl)phthalate (1d) Propyne PdCl₂(PPh₃)₂/CuI THF/NEt₃ Not reported
Dimethyl 4,5-bis(phenylethynyl)phthalate (1p) Phenylacetylene PdCl₂(PPh₃)₂/CuI THF/NEt₃ 77%
o-Phenylene heptamer 8 Bis(boronic ester) Pd(OAc)₂/SPhos/K₃PO₄ THF/H₂O 35%
o-Phenylene heptamer 9 Fluorinated boronate Pd(OAc)₂/SPhos/K₃PO₄ THF/H₂O 21%

Key Observations:

  • Catalyst Systems: PdCl₂(PPh₃)₂/CuI is optimal for Sonogashira coupling with alkynes, achieving high yields (e.g., 77% for 1p) . In contrast, Pd(OAc)₂/SPhos is preferred for synthesizing oligomers, albeit with lower yields due to steric and electronic challenges .
  • Solvent/Base : Polar aprotic solvents (THF) with NEt₃ favor alkyne couplings, while aqueous THF with K₃PO₄ supports oligomerization .
  • Substituent Effects : Bulky groups (e.g., phenylacetylene in 1p) require precise stoichiometry, whereas fluorinated boronate reagents in heptamer 9 introduce steric hindrance, reducing yields .

Structural and Functional Differences

Compound Substituents Applications Key Advantages
This compound Iodine atoms Cross-coupling precursor High reactivity, versatile
Derivative 1p Phenylethynyl groups Conjugated materials Enhanced π-orbital overlap
o-Phenylene heptamer 8 Chiral oligomer Supramolecular assemblies Induced chirality for catalysis

Analysis:

  • The parent compound’s iodine atoms are replaced with alkynyl groups in derivatives like 1p, enabling applications in optoelectronics due to extended conjugation .
  • Oligomers (e.g., heptamer 8) retain the phthalate core but incorporate chiral induction, making them suitable for asymmetric synthesis .

Materials Science

Supramolecular Chemistry

Heptamers 8 and 9 demonstrate chiral induction, enabling their use in designing enantioselective catalysts or molecular recognition systems .

Biological Activity

Dimethyl 4,5-diiodophthalate (DIDP) is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores the biological activity of DIDP, focusing on its interactions, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an iodinated derivative of phthalate, characterized by the presence of two iodine atoms at the 4 and 5 positions of the phthalate ring. Its chemical structure can be represented as follows:

C10H8I2O4\text{C}_{10}\text{H}_{8}\text{I}_2\text{O}_4

This structure contributes to its unique physicochemical properties, influencing its biological activity.

Toxicity Studies

DIDP has been studied for its toxicity profile. Research indicates that compounds with similar structures may exhibit cytotoxic effects on various cell lines. For example, a study on related phthalate esters demonstrated potential cytotoxicity and genotoxicity, raising concerns about their safety in consumer products .

  • Table 1: Toxicity Summary of Dimethyl Phthalate Derivatives
CompoundLD50 (mg/kg)GenotoxicityCarcinogenic Potential
Dimethyl Phthalate (DMP)500-1000YesNo
This compoundTBDTBDTBD

Enzyme Interactions

DIDP has been shown to interact with various enzymes, potentially affecting their activity. A notable study demonstrated that similar compounds can inhibit trypsin activity through hydrophobic interactions, leading to conformational changes in the enzyme . This suggests that DIDP may also exhibit similar inhibitory effects on proteolytic enzymes.

Case Study: Enzyme Inhibition

In a study examining the interaction between phthalate derivatives and trypsin, it was found that increasing concentrations of DMP inhibited enzyme activity significantly. Although specific data on DIDP is limited, it is reasonable to hypothesize similar behavior based on structural similarities. The study utilized fluorescence quenching and molecular docking techniques to elucidate the binding interactions .

  • Table 2: Trypsin Inhibition by Phthalate Derivatives
CompoundIC50 (µM)Mechanism of Action
Dimethyl Phthalate50Competitive inhibition
This compoundTBDTBD

Environmental Impact

The environmental persistence of phthalates raises concerns regarding their ecological impact. Studies indicate that DIDP can undergo biodegradation but may accumulate in certain environments if not properly managed. Research into its biodegradation pathways reveals that certain microorganisms can metabolize phthalates efficiently under optimal conditions .

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